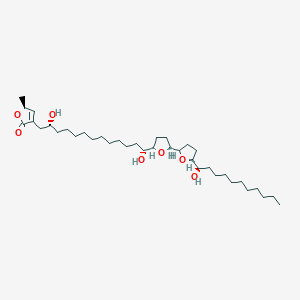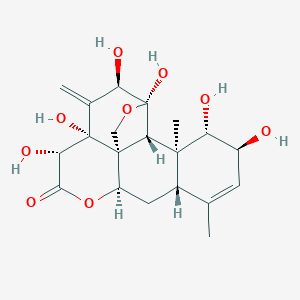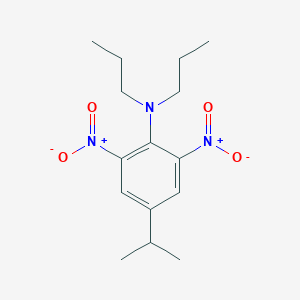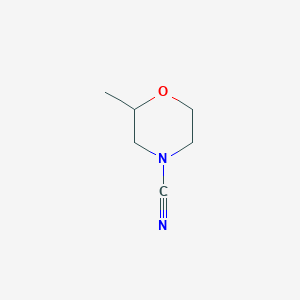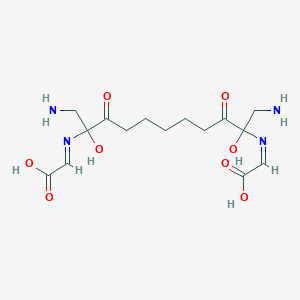![molecular formula C8H7N3O B129002 Pyrrolo[1,2-a]pyrazine-8-carboxamide CAS No. 158945-77-8](/img/structure/B129002.png)
Pyrrolo[1,2-a]pyrazine-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-a]pyrazine-8-carboxamide, also known as PP-8, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PP-8 is a derivative of pyrazine and has been studied for its pharmacological properties, including its ability to inhibit certain enzymes and receptors. In
Mécanisme D'action
Pyrrolo[1,2-a]pyrazine-8-carboxamide exerts its pharmacological effects through a variety of mechanisms. It has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. Pyrrolo[1,2-a]pyrazine-8-carboxamide has also been shown to inhibit the adenosine A3 receptor, which is involved in inflammation and immune function. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to induce apoptosis in cancer cells, which may be related to its ability to inhibit certain enzymes and receptors.
Effets Biochimiques Et Physiologiques
Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the protein kinase CK2, which may be related to its potential anti-cancer properties. Pyrrolo[1,2-a]pyrazine-8-carboxamide has also been shown to inhibit the adenosine A3 receptor, which may be related to its potential anti-inflammatory properties. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to induce apoptosis in cancer cells, which may be related to its potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrrolo[1,2-a]pyrazine-8-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be easily scaled up for industrial production. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to have potential applications in drug discovery and development, which makes it an attractive target for further research. However, one limitation is that Pyrrolo[1,2-a]pyrazine-8-carboxamide has not been extensively studied in vivo, which limits our understanding of its potential pharmacological properties.
Orientations Futures
There are several future directions for research on Pyrrolo[1,2-a]pyrazine-8-carboxamide. One area of interest is the potential anti-cancer properties of Pyrrolo[1,2-a]pyrazine-8-carboxamide, as it has been shown to induce apoptosis in cancer cells. Further research is needed to determine the mechanisms underlying this effect and to explore its potential as a cancer therapy. Another area of interest is the potential neuroprotective properties of Pyrrolo[1,2-a]pyrazine-8-carboxamide, as it has been shown to protect against oxidative stress and inflammation in the brain. Further research is needed to determine the mechanisms underlying this effect and to explore its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of Pyrrolo[1,2-a]pyrazine-8-carboxamide in vivo, which will be necessary for its development as a therapeutic agent.
Méthodes De Synthèse
Pyrrolo[1,2-a]pyrazine-8-carboxamide can be synthesized through a variety of methods, including the reaction of 2,3-dichloropyrazine with 2-aminopyridine, followed by cyclization with an appropriate reagent. Another method involves the reaction of 2,3-dichloropyrazine with 2-aminopyridine, followed by reduction and cyclization with an appropriate reagent. The synthesis of Pyrrolo[1,2-a]pyrazine-8-carboxamide is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Pyrrolo[1,2-a]pyrazine-8-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to inhibit certain enzymes and receptors, including the protein kinase CK2 and the adenosine A3 receptor. Pyrrolo[1,2-a]pyrazine-8-carboxamide has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been studied for its potential neuroprotective properties, as it has been shown to protect against oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
158945-77-8 |
|---|---|
Nom du produit |
Pyrrolo[1,2-a]pyrazine-8-carboxamide |
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
pyrrolo[1,2-a]pyrazine-8-carboxamide |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-1-3-11-4-2-10-5-7(6)11/h1-5H,(H2,9,12) |
Clé InChI |
CVVRXDOMPHKDLQ-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=CC2=C1C(=O)N |
SMILES canonique |
C1=CN2C=CN=CC2=C1C(=O)N |
Synonymes |
Pyrrolo[1,2-a]pyrazine-8-carboxamide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)
